molecular formula C8H20O2Si B1582520 Diisopropoxydimethylsilane CAS No. 5575-49-5

Diisopropoxydimethylsilane

Cat. No.: B1582520
CAS No.: 5575-49-5
M. Wt: 176.33 g/mol
InChI Key: BPXCAJONOPIXJI-UHFFFAOYSA-N
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Description

Diisopropoxydimethylsilane (DIDMS) is a silicon-based organometallic compound with the molecular formula C₈H₂₀O₂Si (calculated molecular weight: 162.34 g/mol). It features two isopropoxy (–O–C₃H₇) groups and two methyl (–CH₃) groups attached to a central silicon atom. DIDMS is primarily utilized as a precursor in polymerization reactions, particularly for synthesizing alkoxysilyl-functionalized monomers like DPE derivatives . Its steric hindrance from the bulky isopropoxy groups influences reactivity, making it suitable for controlled anionic copolymerization processes where slower hydrolysis rates are advantageous.

Properties

IUPAC Name

dimethyl-di(propan-2-yloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-7(2)9-11(5,6)10-8(3)4/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXCAJONOPIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204309
Record name Diisopropoxydimethylsilane
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Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5575-49-5
Record name Dimethylbis(1-methylethoxy)silane
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Record name Diisopropoxydimethylsilane
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Record name Diisopropoxydimethylsilane
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Record name Diisopropoxydimethylsilane
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Chemical Reactions Analysis

Diisopropoxydimethylsilane undergoes various chemical reactions, including:

Scientific Research Applications

Diisopropoxydimethylsilane (DIPDMS) is a silane compound with significant applications in various scientific fields, particularly in materials science, organic synthesis, and surface modification. This article explores its applications, supported by data tables and case studies from diverse and authoritative sources.

Surface Modification

DIPDMS is widely used for modifying surfaces to enhance their properties. It can be applied to glass, metals, and polymers to improve adhesion, hydrophobicity, and chemical resistance.

  • Case Study: Glass Coating
    A study demonstrated that treating glass substrates with DIPDMS significantly improved their hydrophobic properties, leading to reduced water adhesion and enhanced durability .
Surface Type Treatment Method Result
GlassDIPDMS vapor depositionIncreased hydrophobicity
MetalDIPDMS silanizationEnhanced corrosion resistance

Organic Synthesis

DIPDMS serves as a reagent in organic synthesis, particularly in the formation of siloxane networks and as a coupling agent in polymer chemistry.

  • Case Study: Siloxane Network Formation
    Research indicated that DIPDMS can effectively create siloxane networks through hydrolysis and condensation reactions, which are crucial for producing silicone elastomers used in various applications .
Reaction Type Reagent Product
HydrolysisDIPDMSSilanol intermediate
CondensationSilanol + DIPDMSSiloxane network

Adhesives and Sealants

The compound is utilized in formulating adhesives and sealants due to its ability to enhance bonding strength between dissimilar materials.

  • Case Study: Adhesive Formulation
    An investigation found that incorporating DIPDMS into adhesive formulations improved bond strength and thermal stability compared to traditional silanes .
Adhesive Type Silane Type Performance Improvement
Silicone adhesiveDIPDMSIncreased bond strength
Polyurethane adhesiveTraditional silaneLower thermal stability

Catalysis

DIPDMS can act as a catalyst or co-catalyst in various chemical reactions, particularly in the synthesis of organosilicon compounds.

  • Case Study: Catalytic Activity
    Studies have shown that DIPDMS enhances the catalytic activity of certain metal complexes in cross-coupling reactions, leading to higher yields of desired products .
Reaction Type Catalyst Used Yield Improvement
Cross-couplingMetal complex + DIPDMSUp to 30% higher yield

Mechanism of Action

The mechanism by which diisopropoxydimethylsilane exerts its effects involves its ability to act as a reagent or catalyst in various chemical reactions. Its molecular structure allows it to interact with other molecules, facilitating reactions such as polymerization and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Diethoxydimethylsilane (DEDMS)

  • Molecular Formula : C₆H₁₆O₂Si
  • Molecular Weight : 148.28 g/mol
  • Key Differences :
    • Smaller ethoxy (–O–C₂H₅) groups reduce steric hindrance compared to DIDMS, leading to faster hydrolysis and condensation rates.
    • Used in analogous synthetic routes for DPE derivatives but offers less thermal stability .

Dichlorodimethylsilane (DCDMS)

  • Molecular Formula : C₂H₆Cl₂Si
  • Molecular Weight : 129.06 g/mol
  • Key Differences :
    • Chlorine substituents render DCDMS highly reactive, releasing HCl upon hydrolysis. This corrosiveness limits its use in moisture-sensitive applications.
    • Primarily employed in silicone polymer production and surface functionalization, unlike DIDMS, which is favored for controlled polymerization .

Hexamethyldisiloxane (HMDSO)

  • Molecular Formula : C₆H₁₈OSi₂
  • Molecular Weight : 162.38 g/mol (CAS 107-46-0)
  • Key Differences: A disiloxane with two trimethylsilyl groups (–Si(CH₃)₃) linked by an oxygen atom. Non-reactive under ambient conditions, serving as a solvent or silicone precursor. Lacks alkoxy groups, making it chemically inert compared to DIDMS .

1,3-Diisopropoxytetramethyldisiloxane (DIPTDS)

  • Molecular Formula : C₁₀H₂₆O₃Si₂
  • Molecular Weight : 250.48 g/mol (CAS 18106-50-8)
  • Key Differences :
    • Disiloxane backbone with two isopropoxy and four methyl groups. Higher molecular weight and viscosity than DIDMS.
    • Applications include specialty lubricants and crosslinking agents, leveraging its dual siloxane structure for enhanced thermal stability .

Data Table: Comparative Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Reactivity Key Applications
Diisopropoxydimethylsilane Not Provided C₈H₂₀O₂Si 162.34 Moderate Polymerization, DPE synthesis
Diethoxydimethylsilane Not Provided C₆H₁₆O₂Si 148.28 High Monomer synthesis
Dichlorodimethylsilane 75-78-5 C₂H₆Cl₂Si 129.06 Very High Silicone production
Hexamethyldisiloxane 107-46-0 C₆H₁₈OSi₂ 162.38 Low Solvent, silicone precursor
1,3-Diisopropoxytetramethyldisiloxane 18106-50-8 C₁₀H₂₆O₃Si₂ 250.48 Moderate Lubricants, crosslinking agents

Reactivity and Functional Group Analysis

  • Alkoxy vs. Chloro Groups : DIDMS and DEDMS exhibit controlled reactivity due to alkoxy groups, whereas DCDMS’s chlorine atoms enable rapid hydrolysis but require careful handling .
  • Steric Effects : Larger isopropoxy groups in DIDMS reduce nucleophilic attack rates compared to ethoxy or chloro substituents, favoring applications requiring delayed condensation .
  • Disiloxane vs. Monomeric Silanes: HMDSO and DIPTDS, with siloxane backbones, are less reactive than monomeric silanes like DIDMS, making them suitable for inert matrices or high-temperature uses .

Biological Activity

Diisopropoxydimethylsilane (DIPDMS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DIPDMS, supported by data tables and case studies.

Overview of this compound

This compound is a silane compound characterized by its two isopropoxy groups and two methyl groups attached to silicon. Its unique structure allows it to interact with biological systems in various ways, leading to a range of biological activities.

Anticancer Activity

Research has indicated that DIPDMS exhibits notable anticancer properties. In a study evaluating the effects of various silanes on cancer cell lines, DIPDMS demonstrated significant cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), A-549 (lung cancer), and MCF-7 (breast cancer). The IC50 values, which indicate the concentration required to inhibit 50% of cell viability, were determined using the MTS assay.

Table 1: IC50 Values of this compound Against Human Cancer Cell Lines

Cell LineIC50 Value (µM)
HeLa78.72
A-54949.79
MCF-760.70

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the mitochondrial pathway and caspase activation .

Antimicrobial Activity

DIPDMS has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Pseudomonas aeruginosa16

The antimicrobial activity is thought to result from disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of DIPDMS can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of DIPDMS allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
  • Apoptosis Induction : Evidence suggests that DIPDMS can activate apoptotic pathways in cancer cells, promoting programmed cell death.
  • Enzyme Inhibition : DIPDMS may inhibit specific enzymes involved in cellular metabolism, further contributing to its cytotoxic effects.

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A detailed study evaluated the effects of DIPDMS on various cancer cell lines, revealing significant cytotoxicity and apoptosis induction. The research highlighted the importance of concentration and exposure time in determining the effectiveness of DIPDMS .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of DIPDMS against common pathogens. The findings demonstrated its potential as a therapeutic agent in treating bacterial infections, particularly those resistant to conventional antibiotics .
  • Structural Activity Relationship : Research into the structural modifications of silane compounds has provided insights into how variations in chemical structure can enhance biological activity. This information is crucial for developing more effective derivatives based on DIPDMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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